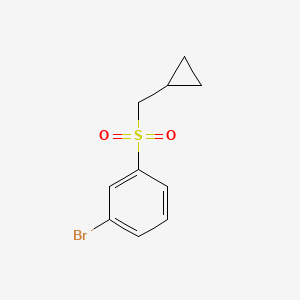

1-溴-3-环丙基甲磺酰基-苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Bromo-3-cyclopropylmethanesulfonyl-benzene is a chemical compound with the molecular formula C10H11BrO2S and a molecular weight of 275.17 . It is also known as CBZ-ornithine. The compound is typically used in biochemical research.

Molecular Structure Analysis

The InChI code for 1-Bromo-3-cyclopropylmethanesulfonyl-benzene is1S/C10H11BrO2S/c11-9-2-1-3-10 (6-9)14 (12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 . This code provides a standard way to encode the compound’s molecular structure.

科学研究应用

化学合成和反应性

- 1-溴-3-环丙基甲磺酰基-苯和相关化合物用于化学合成,例如迈克尔诱导的兰伯格-贝克伦德反应,在该反应中它们转化为各种取代的苯 (Vasin, Bolusheva, & Razin,2003)。

- 这些化合物有助于使用串联烷基化方法合成新型基于吲哚的环烷和圆柱形环烷 (Rajakumar & Swaroop,2006)。

- 1-溴-2-(环丙亚甲基)苯与 2-炔基苯酚的钯催化反应导致形成茚并[1,2-c]色烯,展示了该化合物在复杂分子组装中的作用 (Pan 等人,2014)。

材料科学和纳米技术

- 这些溴代苯衍生物是自下而上合成石墨烯纳米带的前体,这对于先进的材料科学应用至关重要 (Patil 等人,2012)。

- 全苯碳纳米笼的合成,代表了支链碳纳米管的连接单元,采用了这些化合物,表明了它们在纳米技术中的重要性 (Matsui 等人,2013)。

催化和合成方法

- 它们用于固态合成,以有效催化取代的吲哚,突出了它们在绿色化学和可持续方法中的作用 (Ghorbani‐Vaghei 等人,2014)。

- 在有机合成领域,这些化合物有助于开发用于分子电子学的新型合成路线和构件 (Stuhr-Hansen 等人,2005)。

作用机制

Target of Action

Brominated compounds like this are often used in organic synthesis, particularly in reactions like the suzuki-miyaura cross-coupling .

Mode of Action

The mode of action of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene involves its interaction with its targets through a process known as electrophilic aromatic substitution . In this process, the bromine atom in the compound acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate then undergoes a deprotonation step, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by 1-Bromo-3-cyclopropylmethanesulfonyl-benzene are likely related to its role in organic synthesis. For instance, in the Suzuki-Miyaura cross-coupling reaction, the compound could facilitate the formation of new carbon-carbon bonds . The downstream effects of this would depend on the specific context of the reaction and the other compounds involved.

Result of Action

The molecular and cellular effects of 1-Bromo-3-cyclopropylmethanesulfonyl-benzene’s action would depend on the specific context of its use. In the context of organic synthesis, the compound could facilitate the formation of new carbon-carbon bonds, leading to the synthesis of new organic compounds .

属性

IUPAC Name |

1-bromo-3-(cyclopropylmethylsulfonyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2S/c11-9-2-1-3-10(6-9)14(12,13)7-8-4-5-8/h1-3,6,8H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMNYVYUWFJTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CS(=O)(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247458 |

Source

|

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1220039-45-1 |

Source

|

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(cyclopropylmethyl)sulfonyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B1372818.png)